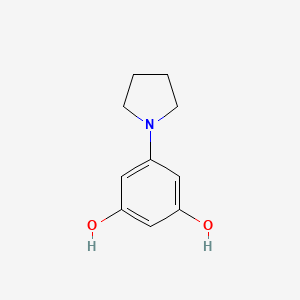

5-(Pyrrolidin-1-yl)benzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-1-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-11/h5-7,12-13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTQGVHMQKLEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature of the Pyrrolidine Benzene 1,3 Diol System

From a structural standpoint, 5-(Pyrrolidin-1-yl)benzene-1,3-diol is classified as a substituted aromatic compound. Its formal name, according to IUPAC nomenclature, clearly defines its molecular architecture. The name indicates a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 1 and 3, and a pyrrolidin-1-yl group at position 5. The core of the molecule is a resorcinol (B1680541) (benzene-1,3-diol) unit, which is functionalized with a pyrrolidine (B122466) ring. The pyrrolidine is attached via its nitrogen atom to the fifth carbon of the benzene ring.

The molecular formula of this compound is C₁₀H₁₃NO₂. bldpharm.combldpharm.com This composition gives it a molecular weight of approximately 179.22 g/mol . bldpharm.com The presence of both a hydrogen-bond-donating resorcinol moiety and a hydrogen-bond-accepting pyrrolidine nitrogen imparts specific physicochemical properties to the molecule.

The Pivotal Role of the Resorcinol Moiety in Heterocyclic Chemistry

The resorcinol (B1680541) component, or benzene-1,3-diol, is a well-established and important building block in organic and heterocyclic chemistry. wikipedia.orgjmchemsci.com As a benzenediol, it is a phenolic compound characterized by two hydroxyl groups meta to each other on a benzene (B151609) ring. wikipedia.orgdrugbank.com This arrangement of hydroxyl groups influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution.

The hydroxyl groups of the resorcinol moiety are key to its chemical versatility. They can act as directing groups in electrophilic aromatic substitution reactions and can be functionalized to form ethers, esters, and other derivatives. jmchemsci.com This reactivity is harnessed in the synthesis of a wide array of more complex molecules. Furthermore, the resorcinol structure is a common feature in many natural products and synthetic compounds with diverse biological activities. jmchemsci.com Its ability to participate in hydrogen bonding and its electronic properties make it a crucial component in the design of molecules for various applications, including as intermediates in the synthesis of pharmaceuticals and other organic compounds. wikipedia.org

Pyrrolidine: a Privileged Scaffold in the Realm of Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govnih.gov This designation stems from its frequent appearance in the structures of natural products and FDA-approved drugs. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for achieving specific and high-affinity interactions with biological targets. nih.gov

The nitrogen atom within the pyrrolidine ring confers basicity and nucleophilicity to the structure. nih.gov This nitrogen is a common point for substitution, with a significant percentage of pyrrolidine-containing drugs being N-substituted. nih.gov The stereochemistry of the pyrrolidine ring can be readily controlled, and the introduction of substituents at various positions can fine-tune the molecule's steric and electronic properties. This versatility makes pyrrolidine and its derivatives valuable as chiral auxiliaries, organocatalysts, and ligands for transition metals in asymmetric synthesis. nih.gov

Current Research Trajectories and Foundational Studies on Pyrrolidine Substituted Benzene 1,3 Diols

Strategic Approaches to Constructing the this compound Core

The construction of the target molecule can be approached by forming the crucial carbon-nitrogen bond between the pyrrolidine and benzene-1,3-diol moieties at a key step. The choice of strategy depends on the availability of starting materials and the desired functional group tolerance.

Directly forming a C-N bond on an activated nucleus like benzene-1,3-diol (resorcinol) is a primary synthetic strategy. While classical methods like nucleophilic aromatic substitution are generally not feasible on such electron-rich rings, modern catalytic cross-coupling reactions provide a powerful alternative.

One of the most prominent methods is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org To synthesize this compound, this would typically involve the reaction of pyrrolidine with a functionalized benzene-1,3-diol derivative, such as 5-bromobenzene-1,3-diol (B24756) or the corresponding triflate. The hydroxyl groups of the resorcinol moiety often require protection (e.g., as methyl or benzyl (B1604629) ethers) prior to the coupling reaction to prevent side reactions, followed by a deprotection step. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, with bulky, electron-rich ligands generally providing the best results. youtube.comnih.gov

Novel, catalyst-free methods are also emerging. For instance, direct amination of benzene has been achieved using ammonia (B1221849) plasma in a microreactor, which could, in principle, be adapted for substituted benzenes, although selectivity remains a significant challenge. nih.gov

An alternative retrosynthetic approach involves constructing one of the rings from a precursor that already contains the other.

Strategy 1: Pyrrolidine Ring Formation. This pathway begins with a pre-functionalized benzene-1,3-diol derivative. For example, starting with 5-aminobenzene-1,3-diol (B1267663) (after appropriate protection of the hydroxyl and amino groups), the pyrrolidine ring can be constructed via dialkylation with a 1,4-dihaloalkane, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. This is a classical method for forming cyclic amines.

Strategy 2: Benzene Ring Construction. This less common approach would start from a functionalized pyrrolidine precursor, onto which the aromatic ring is built. For example, one could envision a multi-step sequence involving a Diels-Alder reaction or other annulation strategies using a pyrrolidine-containing dienophile or a similar building block to construct the six-membered aromatic ring, followed by functionalization to install the hydroxyl groups.

Palladium-catalyzed cross-coupling reactions stand out as the most versatile and widely used methods for forging aryl C-N bonds. wikipedia.org The Buchwald-Hartwig amination has undergone significant development, leading to several generations of catalyst systems with broad substrate scope and high functional group tolerance. youtube.com

For the synthesis of this compound, a suitable precursor would be an aryl halide or triflate, such as 5-bromo-3,5-dimethoxybenzene, which can be coupled with pyrrolidine. The reaction is typically performed in the presence of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a sterically hindered phosphine ligand, and a base. nih.gov The choice of ligand is crucial and has evolved from early bidentate phosphines like BINAP and DPEPhos to highly effective, bulky monophosphine ligands developed by Buchwald's group (e.g., XPhos, SPhos). youtube.comnih.gov These advanced ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—even with challenging substrates. libretexts.orgyoutube.com

| Parameter | Typical Reagents/Conditions | Role in the Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilizes the palladium center and facilitates catalytic steps. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Promotes amine deprotonation and formation of the palladium-amido complex. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction; must be anhydrous. |

| Aryl Substrate | Aryl Bromide, Iodide, or Triflate | The electrophilic partner in the coupling reaction. |

General Synthetic Principles for Pyrrolidine Ring Formation Relevant to the Compound

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. wikipedia.orgmdpi.com Its construction is a fundamental topic in heterocyclic chemistry, with methods ranging from classical cyclizations to modern transition metal-catalyzed processes. These general principles are directly relevant to the synthesis of the target compound via the pathways described in section 2.1.2.

Intramolecular reactions provide a powerful and regioselective means of forming the five-membered pyrrolidine ring. These methods typically involve the cyclization of a linear substrate containing a nitrogen nucleophile and a suitable electrophilic center separated by a four-carbon chain.

Common strategies include:

Nucleophilic Substitution: The cyclization of γ-amino halides or γ-amino tosylates, where the terminal amine displaces a leaving group, is a foundational method.

Reductive Amination: The intramolecular reductive amination of γ-amino aldehydes or ketones can produce substituted pyrrolidines.

Intramolecular Hydroamination/Carboamination: The addition of an N-H or C-H bond across an olefin within the same molecule, often catalyzed by a transition metal, can efficiently form the pyrrolidine ring. nih.gov Copper(II) carboxylates, for example, have been used to promote the intramolecular carboamination of unactivated olefins to yield N-functionalized pyrrolidines. nih.gov

Cyclization of Amino Alcohols: Acid-promoted cyclization of N-carbamate-protected amino alcohols offers a route to pyrrolidines by activating the hydroxyl group with orthoesters. organic-chemistry.org

| Cyclization Method | Typical Precursor | Key Reagent/Condition |

|---|---|---|

| Nucleophilic Substitution | γ-Haloamine | Base |

| Reductive Amination | γ-Amino Ketone/Aldehyde | Reducing Agent (e.g., NaBH₃CN) |

| Intramolecular Hydroamination | δ,ε-Unsaturated Amine | Metal Catalyst (e.g., Pd, Au) rsc.org |

| Amide Dianion Cyclization | N-Arylacetamide | n-Butyllithium, Epibromohydrin organic-chemistry.org |

Modern synthetic chemistry increasingly relies on transition metals to catalyze the formation of heterocyclic rings with high efficiency and selectivity. Rhodium and cobalt are particularly notable for their utility in pyrrolidine synthesis.

Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for various transformations leading to pyrrolidines. These include the enantioselective arylation of N-tosylaldimines, which can be used in a one-pot procedure to access chiral 2-aryl pyrrolidines. organic-chemistry.org Furthermore, rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids provides access to chiral pyrrolidines, forming two new carbon-carbon bonds and one stereocenter in a single step. acs.org Dirhodium catalysts also enable intramolecular nitrene insertion into C-H bonds to afford N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Cobalt-Catalyzed Reactions: Cobalt catalysts offer unique pathways for pyrrolidine synthesis. Industrially, pyrrolidine itself is prepared via the reaction of 1,4-butanediol (B3395766) and ammonia over a cobalt- and nickel-oxide catalyst. wikipedia.org In laboratory settings, cobalt complexes can catalyze the reductive coupling of nitriles and acrylamides to form pyrrolidinone derivatives, which are close structural relatives of pyrrolidines. organic-chemistry.orgnih.gov Additionally, cobalt-catalyzed reductive amination and cyclization of levulinic acid with primary amines has been developed as a route to substituted pyrrolidines. researchgate.net

Organocatalytic Approaches to Pyrrolidine Synthesis

The pyrrolidine motif is a privileged structure in medicinal chemistry and natural products. Asymmetric organocatalysis has become a powerful tool for its enantioselective synthesis, offering a metal-free and environmentally benign alternative to traditional methods. mdpi.combenthamdirect.comnih.gov

The field of organocatalysis for pyrrolidine synthesis has its roots in the early work on proline-catalyzed intramolecular aldol (B89426) reactions in the 1970s. mdpi.comnih.gov However, it was the seminal reports in 2000 by List and Barbas on intermolecular proline-catalyzed aldol reactions, and by MacMillan on asymmetric Diels-Alder cycloadditions using imidazolidinone catalysts, that marked the beginning of modern organocatalysis. mdpi.comnih.gov

A significant breakthrough occurred in 2005 with the development of diarylprolinol silyl (B83357) ethers, which are highly efficient organocatalysts for various transformations, including the functionalization of aldehydes. mdpi.comnih.govbeilstein-journals.org These catalysts, and others derived from proline, leverage the secondary amine of the pyrrolidine ring to activate substrates through the formation of enamine or iminium ion intermediates. beilstein-journals.org

Key organocatalytic strategies for constructing the pyrrolidine ring include:

[3+2] Cycloaddition Reactions: This is one of the most prominent methods, often involving the reaction of an azomethine ylide with an alkene. Organocatalysts can be employed to control the stereochemistry of the resulting polysubstituted pyrrolidine.

Michael Additions: The conjugate addition of aldehydes or other nucleophiles to nitroolefins, catalyzed by chiral pyrrolidine derivatives, can initiate a cascade sequence leading to functionalized pyrrolidines. beilstein-journals.org For instance, the reaction of 3-phenylpropionaldehyde with trans-β-nitrostyrene using pyrrolidine-based organocatalysts has been shown to yield the corresponding Michael adducts in high yields. beilstein-journals.org

Cascade Reactions: Organocatalysts are adept at promoting complex cascade reactions, where multiple bonds are formed in a single operation, to rapidly build the pyrrolidine core.

The development of new organocatalysts is an ongoing area of research, with a focus on creating more modular and tunable structures to achieve higher efficiency and selectivity for a broader range of substrates. mdpi.combeilstein-journals.org

One-Pot Synthetic Procedures for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are a powerful class of one-pot procedures where three or more starting materials react to form a single product that incorporates all or most of the atoms of the reactants. tandfonline.com For pyrrolidine synthesis, MCRs are particularly valuable. A common approach involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an amino acid and an aldehyde, with a dipolarophile. tandfonline.comrsc.org

Table 1: Examples of One-Pot Pyrrolidine Synthesis Strategies

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-Component Cascade | Aldehydes, Amino Acid Esters, Chalcones | Iodine (I2), K2CO3 | Polysubstituted Pyrrolidine-2-carboxylates | tandfonline.com |

| Three-Component Cycloaddition | Chalcones, Isatin, L-4-Thiazolidine Carboxylic Acid | Methanol (MeOH), Catalyst-free | Thiazolo-pyrrolidine hybrids | tandfonline.com |

| Three-Component 1,3-Dipolar Cycloaddition | Sarcosine, Paraformaldehyde, 3-Methyleneoxindolines | Not specified | Spirooxindole-pyrrolidine derivatives | rsc.org |

| N-Alkylation/Cyclization | 1,4-Butanediol, Aqueous Ammonia | CuNiPd/ZSM-5 | 1-Butylpyrrolidine (B1265533) | rsc.org |

| Lewis Acid-Catalyzed Ring Opening/Lactamization | Donor-Acceptor Cyclopropanes, Primary Amines | Lewis Acid, Base | 1,5-Substituted Pyrrolidin-2-ones | researchgate.net |

Another notable one-pot method is the synthesis of 1-butylpyrrolidine from 1,4-butanediol and aqueous ammonia over a heterogeneous catalyst (CuNiPd/ZSM-5). rsc.org In this process, the 1,4-butanediol serves as both a precursor for the pyrrolidine ring and as an alkylating agent, achieving a yield of 76% under optimized conditions. rsc.org Such methods provide a straightforward and economical route to N-substituted pyrrolidines. rsc.org

Synthetic Routes to Structurally Related Benzene-1,3-diol Systems and Derivatives

The benzene-1,3-diol moiety, commonly known as resorcinol, is a key structural component. Its synthesis and subsequent functionalization are critical for preparing this compound and its analogs.

Resorcinol is an activated aromatic ring, highly susceptible to electrophilic aromatic substitution due to the two electron-donating hydroxyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6). Position 5 is significantly less reactive. This inherent reactivity guides all functionalization strategies.

Common functionalization reactions for resorcinol include:

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the resorcinol ring. For example, reacting resorcinol with acetic acid in the presence of zinc dichloride yields 2,4-dihydroxyacetophenone. jmchemsci.comjmchemsci.com This reaction serves as a key step for creating more complex derivatives. jmchemsci.com

Alkylation: Resorcinol can be alkylated under various conditions, although controlling polyalkylation can be challenging.

Formylation: Reactions like the Gatterman or Vilsmeier-Haack reaction can introduce a formyl group, a versatile handle for further transformations.

Dehydrogenation: Substituted 1,3-cyclohexanediones can be converted into resorcinol derivatives through dehydrogenation. A notable method uses a Pd/C-ethylene catalytic system, where ethylene (B1197577) acts as a hydrogen acceptor, to produce alkyl ethers of resorcinol. nih.gov

Condensation: Resorcinol readily undergoes condensation with aldehydes, most famously with formaldehyde (B43269) to produce resorcinol-formaldehyde resins, which highlights its high reactivity. nih.govbritannica.com

Introducing a variety of substituents onto the benzene-1,3-diol framework is essential for creating analogs of the target compound. The strategy for introducing a third or fourth substituent is dictated by the directing effects of the existing hydroxyl groups and any other groups present.

Table 2: Synthetic Strategies for Substituted Benzenes

| Reaction | Reagents | Purpose | Reference |

| Friedel–Crafts Acylation | RCOCl, AlCl3 | Introduces an acyl group, which can be a deactivator and meta-director. | pressbooks.pub |

| Sulfonation | SO3, H2SO4 | Introduces a sulfonic acid group (-SO3H), which is a meta-director and can be used as a reversible blocking group. | pressbooks.pubpressbooks.pub |

| Nitration | HNO3, H2SO4 | Introduces a nitro group (-NO2), a strong deactivator and meta-director. | pressbooks.pub |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Introduces a halogen atom, which are deactivators but ortho-, para-directors. | pressbooks.pub |

| Diels-Alder Cycloaddition | Substituted diene and dienophile | Constructs the benzene ring with pre-defined substitution patterns. | google.com |

To synthesize specifically substituted resorcinol derivatives, a multi-step approach is often necessary. pressbooks.pub For instance, to achieve substitution at the 5-position (meta to both hydroxyls), one might need to start with a different precursor where the directing groups allow for substitution at the desired position, followed by conversion of those groups to hydroxyls. An alternative is to use a blocking group strategy. For example, the 4-position can be selectively sulfonated due to steric hindrance, directing a subsequent electrophile to the 2- or 6-position. The sulfonic acid group can then be removed by heating in acid. pressbooks.pub

Modern methods are also exploring the construction of the polysubstituted ring from acyclic precursors. google.comthieme-connect.com For example, molybdenum-catalyzed deoxygenative transformations of ynones and allylamines can directly synthesize benzene cores with substitution patterns that can be difficult to access through traditional electrophilic substitution. thieme-connect.com

Advanced Separation and Purification Techniques in the Synthesis of Pyrrolidine-Benzene-1,3-diol Compounds

The purification of the final this compound product and its intermediates is a critical step to ensure high purity for subsequent applications. The presence of a basic nitrogen atom in the pyrrolidine ring and acidic phenolic hydroxyls on the benzene ring gives the molecule amphiprotic properties, which can be exploited or can complicate purification.

Common purification techniques include:

Crystallization: This is a preferred method for obtaining high-purity solid compounds. The choice of solvent is critical and may involve screening various polar and non-polar solvents and their mixtures.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is standard for purifying organic compounds. The polarity of the eluent can be adjusted to effectively separate the desired product from starting materials and byproducts. Due to the basic nature of the pyrrolidine moiety, tailing on silica gel can be an issue; this can often be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) or ammonia to the eluent.

Distillation: For volatile precursors, particularly pyrrolidine itself, distillation is a key purification method. A process for purifying crude pyrrolidine involves continuous distillation under reduced pressure (<950 hPa) to effectively remove water and other impurities. google.com Azeotropic distillation has also been used historically to dewater pyrrolidine. google.com

Acid-Base Extraction: The basicity of the pyrrolidine nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid, which protonates the pyrrolidine and transfers it to the aqueous phase as a salt. researchgate.net Impurities remain in the organic layer. The aqueous layer can then be basified and the pure product re-extracted into an organic solvent. researchgate.net

Adsorptive Separation: Advanced techniques using selective adsorbents are emerging. For instance, nonporous adaptive crystals of per-ethyl pillar nih.govarene (EtP6) have shown remarkable selectivity for adsorbing pyrrolidine from mixtures with tetrahydrofuran (B95107) (THF), achieving 99.9% purity rapidly. nih.gov While developed for the precursor, such principles could be adapted for specific derivatives.

Protective Group Strategies: Due to the potential instability and challenging purification of secondary amines, a common strategy involves protecting the nitrogen atom, for example with a di-tert-butyl dicarbonate (B1257347) (Boc) group. nih.gov This "Boc-quench" yields a more stable, less polar N-Boc protected compound that is easier to purify via standard chromatography. The Boc group can then be cleanly removed in a final deprotection step. nih.gov

The selection of a purification strategy depends on the scale of the synthesis, the physical properties of the compound, and the nature of the impurities. A combination of these techniques is often required to achieve the desired level of purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic connectivity and the elucidation of the compound's three-dimensional structure in solution.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of this compound offers a unique fingerprint of the proton environments within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the signals provide a wealth of information regarding the electronic environment and spatial relationships of the protons.

The aromatic region of the spectrum is anticipated to display signals corresponding to the protons on the benzene ring. The substitution pattern—two hydroxyl groups and a pyrrolidinyl group—influences the electron density at different positions on the ring, leading to distinct chemical shifts for each aromatic proton. The protons on the pyrrolidine ring will appear in the aliphatic region of the spectrum, with their chemical shifts and multiplicities dictated by their proximity to the nitrogen atom and their coupling interactions with neighboring protons. The hydroxyl protons often appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 6.0 - 7.5 | m | - |

| Pyrrolidine CH₂ (adjacent to N) | 3.0 - 3.5 | t | ~6-7 |

| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | p | ~6-7 |

| Hydroxyl OH | Variable (broad s) | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Confirmation of Carbon Framework

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct observation of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with the chemical shift being indicative of its hybridization and electronic environment.

The aromatic carbons will resonate in the downfield region (typically δ 100-160 ppm). The carbons bearing the electron-donating hydroxyl and pyrrolidinyl groups are expected to be shielded compared to the unsubstituted benzene, while the other aromatic carbons will also show characteristic shifts based on the substitution pattern. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic CH | 100 - 120 |

| Pyrrolidine CH₂ (adjacent to N) | 45 - 55 |

| Pyrrolidine CH₂ (β to N) | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivities and Relative Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the pyrrolidine ring and for identifying neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (¹H-¹³C). HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems. For instance, it can show correlations from the pyrrolidine protons to the aromatic carbons, confirming the point of attachment of the pyrrolidine ring to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, and the frequencies of these absorptions are characteristic of specific chemical bonds.

Infrared (IR) Spectroscopic Investigations of Molecular Vibrations

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-nitrogen (C-N), and carbon-carbon (C=C) bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-N (Aromatic-Aliphatic) | Stretching | 1250 - 1350 | Medium |

The broad, strong absorption in the region of 3200-3600 cm⁻¹ is a clear indicator of the presence of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The absorptions in the 2850-3100 cm⁻¹ range correspond to the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. The aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region, providing evidence for the benzene ring. The C-N and C-O stretching vibrations are also expected to be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₃NO₂), the molecular weight is approximately 179.22 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 179. The fragmentation of this molecular ion would lead to a series of daughter ions, the analysis of which can help to confirm the structure. Common fragmentation pathways for this molecule might include the loss of small neutral molecules or radicals from the pyrrolidine ring or the cleavage of the bond between the pyrrolidine ring and the benzene ring. The fragmentation of the benzene ring itself can also produce characteristic ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) with high accuracy. For this compound (C₁₀H₁₃NO₂), HRMS would be expected to provide an exact mass that confirms its elemental composition.

However, a detailed search of scientific databases did not yield any specific published HRMS data for this compound. While the theoretical exact mass can be calculated, no experimental data from peer-reviewed research is available to be presented here.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large molecules, polymers, and other fragile compounds. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.

Specific MALDI-TOF mass spectrometry studies on this compound have not been identified in the available scientific literature. Consequently, there are no research findings or data tables to present for this particular analytical method.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Characterization

X-ray Diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystal. Single-crystal XRD provides a precise three-dimensional arrangement of atoms within a crystal lattice, while powder XRD is used to identify crystalline phases and obtain information about the unit cell dimensions.

There are no published single-crystal or powder X-ray diffraction studies available for this compound. As a result, its crystal structure, space group, unit cell parameters, and other crystallographic data remain uncharacterized in the public domain.

Advanced Spectroscopic Probes for Molecular Interactions and Dynamics

Fluorescence Spectroscopy for Photophysical Properties and Environmental Sensitivity

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. It can provide information about a compound's absorption and emission spectra, quantum yield, and its sensitivity to the surrounding environment. While the resorcinol moiety in this compound suggests potential fluorescent properties, dedicated studies are required for confirmation.

A thorough literature search did not uncover any studies on the fluorescence spectroscopy of this compound. Therefore, data on its photophysical properties and environmental sensitivity are not available.

Time-Resolved Spectroscopy for Excited-State Dynamics

Time-resolved spectroscopy is employed to investigate the dynamics of a molecule's excited states, providing insights into processes such as fluorescence lifetime, energy transfer, and conformational changes that occur on very short timescales after photoexcitation.

No research articles detailing time-resolved spectroscopic studies of this compound could be located. As such, information regarding its excited-state dynamics is not available.

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, such as its geometry, stability, and electronic character. For this compound, these methods can elucidate the influence of the electron-donating pyrrolidine and hydroxyl groups on the aromatic system.

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and energetic properties of molecules. Calculations for this compound would typically be performed using a functional such as B3LYP in conjunction with a basis set like 6-31G* or larger to achieve a balance between accuracy and computational cost.

The ground state geometry optimization of this compound would reveal key structural parameters. The benzene ring is expected to show minor distortions from perfect hexagonality due to the electronic influence of the substituents. The C-N bond connecting the pyrrolidine ring to the benzene ring and the C-O bonds of the hydroxyl groups are of particular interest. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, most commonly an "envelope" or "twisted" form.

The substitution of the pyrrolidine nitrogen at the 5-position, meta to the two hydroxyl groups, influences the electron density distribution. The nitrogen atom of the pyrrolidine acts as a strong electron-donating group through resonance, which is expected to increase the electron density at the ortho and para positions of the benzene ring. This, in turn, affects the reactivity and stability of the molecule. DFT calculations on aminophenol analogues have shown that the position of the amino group significantly impacts properties like ionization potential (IP) and bond dissociation energies (BDE). researchgate.net For the 3-regioisomer of aminophenol, which is analogous to the substitution pattern in this compound, a higher stability is generally predicted compared to ortho- and para-isomers. researchgate.net

A hypothetical DFT calculation could yield the following energetic data, which is crucial for understanding the molecule's stability.

| Calculated Property | Hypothetical Value |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

This table represents typical data obtained from DFT calculations and is for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), along with semi-empirical methods, offer alternative ways to investigate the electronic properties of this compound. While computationally more demanding, ab initio methods can provide highly accurate results for electronic structure.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is expected to be delocalized over the electron-rich benzene ring and the nitrogen atom of the pyrrolidine. The LUMO is likely to be a π* orbital of the benzene ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Semi-empirical methods, being less computationally intensive, can be useful for preliminary analyses of large systems or for providing initial geometries for higher-level calculations.

Conformational Analysis and Tautomerism Studies

The flexibility of the pyrrolidine ring and the potential for rotation around the C-N bond, as well as the orientation of the hydroxyl groups, give rise to a complex conformational landscape for this compound.

Conformational analysis of N-phenylpyrrolidine has shown that the molecule can exist in different conformations due to the rotation around the C-N bond and the puckering of the pyrrolidine ring. A detailed conformational analysis of this compound would involve mapping the potential energy surface as a function of the key dihedral angles. These include the dihedral angle defining the rotation of the pyrrolidine group relative to the benzene ring and the angles describing the orientation of the O-H bonds.

DFT calculations are well-suited for determining the relative energies of different conformers. nih.gov It is expected that the most stable conformer will be one that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding between one of the hydroxyl groups and the nitrogen atom of the pyrrolidine, if sterically feasible. However, given the meta-substitution pattern, direct intramolecular hydrogen bonding between the pyrrolidine nitrogen and a hydroxyl group is unlikely. More probable are interactions influencing the orientation of the hydroxyl groups relative to each other.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Global Minimum | 0.0 | (Hypothetical Values) |

| Rotamer 1 | (Hypothetical Value > 0) | (Hypothetical Values) |

| Rotamer 2 | (Hypothetical Value > 0) | (Hypothetical Values) |

This table illustrates how data from a conformational analysis would be presented.

Proton transfer is a fundamental chemical process, and in a molecule like this compound, several proton transfer scenarios could be computationally investigated. This includes intermolecular proton transfer to or from a solvent molecule, as well as intramolecular proton transfer. Computational studies on aminophenols have explored excited state hydrogen transfer, revealing that amino substitution can lower the energy of the πσ* state, thereby facilitating the dissociation of the O-H bond. researchgate.net

While direct intramolecular proton transfer from a hydroxyl group to the pyrrolidine nitrogen is sterically hindered, the possibility of solvent-mediated proton transfer can be explored. DFT calculations can be used to locate the transition states for such processes and to determine the activation energy barriers. nih.gov This provides insight into the kinetics of proton exchange.

Annular tautomerism is not directly applicable to the pyrrolidine ring as it is saturated. However, keto-enol tautomerism of the resorcinol ring is a possibility, where a proton from a hydroxyl group transfers to a carbon atom of the ring, forming a cyclohexadienone structure. While the aromatic enol form is generally much more stable, computational studies can quantify the energy difference between the tautomers and the barrier for their interconversion.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound in a solvent environment, typically water, over a period of time. These simulations account for the explicit interactions between the solute and solvent molecules, offering insights that are not captured by implicit solvent models used in many quantum chemical calculations.

MD simulations would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding at the hydroxyl groups and the nitrogen atom. The simulations can also track the conformational changes of the molecule over time, providing information on the flexibility of the pyrrolidine ring and the rotation around the C-N bond in a solvated state. The radial distribution functions calculated from MD trajectories can quantify the structure of the solvent shell around the different functional groups of the molecule. This is particularly relevant for understanding how the molecule is solvated and how this might influence its reactivity in solution. For instance, MD simulations have been used to study the adsorption of dyes on nanocomposites in water, highlighting the role of molecular interactions in these processes. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govnih.gov This approach is predicated on the principle that the structure of a chemical compound inherently determines its properties. nih.gov By identifying and quantifying specific molecular characteristics, known as descriptors, it is possible to develop predictive models for various endpoints, such as boiling point, solubility, or biological activity. nih.govresearchgate.net These models are invaluable in the early stages of research and development, as they allow for the virtual screening of compounds and the prediction of their properties without the need for extensive experimental synthesis and testing. nih.gov

In the context of this compound, QSPR modeling can provide significant insights into its potential applications. For instance, the presence of a phenolic resorcinol moiety suggests potential antioxidant activity. A QSPR model could be developed to predict this activity based on a series of similar phenolic compounds. The model would be built using a training set of molecules with known antioxidant activities and a variety of calculated molecular descriptors. nih.govnih.gov

The molecular descriptors used in QSPR studies can be categorized into several types, including:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. nih.gov

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial atomic charges, and dipole moment. nih.gov

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Once a set of relevant descriptors is selected, a mathematical equation is generated, typically using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov This equation represents the QSPR model. The statistical validity and predictive power of the model are assessed using various metrics, such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.govtandfonline.com

A hypothetical QSPR model for predicting the antioxidant activity (expressed as -log IC₅₀) of phenolic compounds, including this compound, is presented below. This model illustrates how different descriptors might contribute to the predicted property.

Table 1: Hypothetical QSPR Model for Antioxidant Activity of Phenolic Compounds

| Descriptor | Description | Coefficient | Value for this compound | Contribution |

| LogP | Octanol-water partition coefficient | -0.25 | 1.8 | -0.45 |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital (eV) | -0.8 | -5.2 | 4.16 |

| TPSA | Topological Polar Surface Area (Ų) | 0.015 | 52.5 | 0.79 |

| Nror | Number of rotatable bonds | -0.1 | 3 | -0.3 |

| Intercept | 0.5 | |||

| Predicted -log IC₅₀ | 4.70 |

This table is for illustrative purposes and the data is not from a direct experimental or computational study of this compound.

The predictive capacity of such a QSPR model allows researchers to prioritize the synthesis and testing of new derivatives with potentially enhanced properties. For example, by analyzing the coefficients in the model, one could rationally design new analogs of this compound with improved antioxidant activity.

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. eurjchem.com Methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways, identify transition states, and calculate activation energies, thereby offering a detailed understanding of reaction feasibility and selectivity. eurjchem.comresearchgate.net

For this compound, a key area of interest is its reactivity in electrophilic aromatic substitution reactions. The benzene ring, activated by two hydroxyl groups and a pyrrolidinyl group, is expected to be highly susceptible to electrophilic attack. byjus.com The hydroxyl groups are strong ortho-, para-directors, while the nitrogen of the pyrrolidine ring also directs to the ortho and para positions. Computational studies can predict the most likely sites of substitution and the energy barriers associated with each pathway.

A typical computational study of an electrophilic substitution reaction, such as nitration, on this compound would involve the following steps:

Geometry Optimization: The 3D structures of the reactant, the electrophile (e.g., NO₂⁺), the intermediate sigma complexes (Wheland intermediates), and the products are optimized to find their lowest energy conformations.

Transition State Search: The transition state structures connecting the reactants to the intermediates and the intermediates to the products are located.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) and to obtain zero-point vibrational energies and thermal corrections.

Energy Profile Construction: The relative energies of all species along the reaction coordinate are plotted to create a reaction energy profile, which shows the activation energies for each step.

The hydroxyl groups strongly activate the positions ortho and para to them. In this compound, the positions ortho to one hydroxyl group and para to the other (C4 and C6) are particularly activated. The position between the two hydroxyl groups (C2) is also highly activated. The pyrrolidinyl group further influences the regioselectivity. Computational studies can quantify these directing effects by calculating the activation energies for electrophilic attack at each possible position on the benzene ring.

Table 2: Hypothetical Calculated Activation Energies for the Nitration of this compound

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product(s) |

| C2 | 12.5 | Yes |

| C4 | 10.8 | Yes |

| C6 | 11.2 | Yes |

This table presents hypothetical data based on general principles of electrophilic aromatic substitution and is for illustrative purposes only. The values are not the result of a specific computational study on this compound.

The results from such computational investigations provide valuable mechanistic insights. eurjchem.com For instance, a lower activation energy for substitution at the C4 position would suggest that this is the kinetically favored product. researchgate.net This information is crucial for predicting the outcome of a reaction and for designing synthetic routes to obtain specific isomers of substituted this compound. Furthermore, computational studies can be extended to explore the effects of different solvents, catalysts, and substituting agents on the reaction mechanism and selectivity.

Chemical Reactivity and Derivatization Strategies for 5 Pyrrolidin 1 Yl Benzene 1,3 Diol

Reactivity at the Benzene-1,3-diol Hydroxyl Groups

The two hydroxyl groups on the aromatic ring are key centers of reactivity. As phenolic hydroxyls, they are acidic and can be deprotonated to form phenoxides, which are potent nucleophiles. Their presence also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Etherification and Esterification Reactions

The hydroxyl groups of the benzene-1,3-diol core can readily undergo etherification and esterification reactions. These reactions are fundamental for modifying the compound's solubility, lipophilicity, and for protecting the hydroxyl groups during subsequent synthetic steps.

Etherification: This process involves the conversion of the hydroxyl groups into ether linkages (R-O-R'). A common method is the Williamson ether synthesis, where the phenol (B47542) is first treated with a base (like sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then displaces a halide from an alkyl halide to form the ether. Given the two hydroxyl groups, selective mono-etherification can be challenging and may require careful control of stoichiometry and reaction conditions.

Esterification: Phenolic esters can be formed by reacting 5-(Pyrrolidin-1-yl)benzene-1,3-diol with acylating agents such as acid chlorides or anhydrides. This reaction can proceed under basic conditions (Schotten-Baumann reaction) or with acid catalysis. A patented process for the mono-acylation of benzenediols suggests that reacting the diol with an acid anhydride (B1165640) or carbonyl halide in the absence of a base can lead to the monocarbonylated product, with the unreacted diol being recoverable google.com. This indicates a feasible strategy for achieving selective functionalization.

| Reaction Type | Reagents | Product Type | Notes |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxybenzene | Can lead to mono- or di-ethers depending on stoichiometry. |

| Esterification | Acid Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Aryl Ester | Can be selective for mono-esterification under controlled conditions google.com. |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | Sulfonate Ester | Creates a good leaving group for subsequent cross-coupling reactions. |

Oxidation and Coupling Reactions of Phenolic Moieties

The electron-rich nature of the resorcinol (B1680541) ring makes it susceptible to oxidation. Phenols, and especially dihydroxybenzenes, can be oxidized to form quinone-type structures, though the specific products can vary depending on the oxidant and conditions. This reactivity must be considered when planning synthetic routes involving oxidative conditions.

The phenolic hydroxyl groups can also be transformed to facilitate cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. While phenols themselves are not ideal coupling partners, they can be converted into more reactive species. A common strategy involves converting the hydroxyl group into a sulfonate ester, such as a triflate (OTf) or nosylate. These sulfonate groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups to the benzene (B151609) ring. For instance, methods for the efficient Pd-catalyzed cross-coupling of bromo-triazines with boronic acids have been well-documented and provide a template for how such reactions could be applied researchgate.netresearchgate.net.

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The pyrrolidine moiety offers additional sites for chemical modification, primarily at the nucleophilic nitrogen atom.

N-Functionalization (e.g., Alkylation, Acylation, Sulfonylation)

The nitrogen atom of the pyrrolidine ring is a secondary amine, making it a nucleophilic and basic center. It is considered a privileged position for substitution in drug discovery nih.gov. This nitrogen can readily participate in a variety of reactions to form new derivatives.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen, forming a tertiary amine.

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding N-acylpyrrolidine (an amide). This transformation is often used to modify electronic properties or to introduce further functional handles. One-pot syntheses involving N-acylation steps are common in building complex heterocyclic systems researchgate.net.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylpyrrolidines (sulfonamides). This is a common modification in medicinal chemistry to introduce groups that can act as hydrogen bond donors or acceptors nih.gov. For example, the synthesis of various biologically active sulfonamides often involves this key step nih.gov.

| Functionalization | Reagent Class | Functional Group Formed |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |

| N-Acylation | Acid Chloride (RCOCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

Electrophilic and Nucleophilic Substitutions on the Pyrrolidine Ring

Direct electrophilic or nucleophilic substitution on the C-H bonds of the saturated pyrrolidine ring is generally difficult. The ring is non-aromatic and lacks the pi-electron system that facilitates electrophilic attack in benzene.

However, substitution can be achieved through multi-step sequences. For example, functionalization at the α-carbon (the carbon adjacent to the nitrogen) can be accomplished. One method involves the formation of an N-acyliminium ion intermediate, which can then be attacked by a nucleophile. Alternatively, radical reactions can be used to introduce substituents onto the ring. It has been shown that subjecting pyrrolidines to electrochemical conditions can lead to α-acetoxy derivatives, which can then be further manipulated organic-chemistry.org.

Nucleophilic substitution on the ring carbons requires the pre-existence of a leaving group, which is not present in the parent structure. Such a group would typically need to be introduced via a more complex synthetic sequence, possibly starting from a functionalized pyrrolidine precursor like a hydroxyproline (B1673980) derivative.

Rearrangement and Ring Transformation Reactions

While not as common as functionalization, the pyrrolidine ring can undergo rearrangement or transformation reactions under specific, often harsh, conditions. These reactions can lead to the formation of different ring systems. For instance, ring-expansion reactions could potentially transform the five-membered pyrrolidine into a six-membered piperidine. Conversely, ring-contraction reactions might lead to four-membered azetidine (B1206935) rings. Such transformations often proceed through reactive intermediates like carbenium ions or via complex, multi-step sequences involving ring opening and subsequent re-cyclization organic-chemistry.org. For example, the ring transformation of 2-furylcarbamates into 5-hydroxy-3-pyrrolin-2-ones demonstrates how substituent effects can drive complex rearrangements between heterocyclic systems documentsdelivered.com. While specific examples for this compound are not documented, the general principles of heterocyclic chemistry suggest these transformations are theoretically possible under the right conditions researchgate.net.

Reactions at the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of three strong electron-donating groups. Both the hydroxyl groups and the nitrogen atom of the pyrrolidine ring donate electron density to the benzene ring through resonance effects, making it significantly more nucleophilic than benzene itself. patsnap.comlibretexts.org

The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. For this compound, all three substituents—the two hydroxyl groups and the pyrrolidin-1-yl group—are ortho-, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves.

In this specific molecule, the two hydroxyl groups are at positions 1 and 3, and the pyrrolidin-1-yl group is at position 5. The positions on the ring are numbered as follows:

C1: -OH

C2: H

C3: -OH

C4: H

C5: -N(CH₂)₄

C6: H

The positions ortho to the C1-OH are C2 and C6. The position para to the C1-OH is C4. The positions ortho to the C3-OH are C2 and C4. The position para to the C3-OH is C6. The positions ortho to the C5-N(CH₂)₄ are C4 and C6. The position para to the C5-N(CH₂)₄ is C2.

As a result, the C2, C4, and C6 positions are all strongly activated. The synergistic effect of the three activating groups makes these positions highly susceptible to electrophilic substitution.

Predicted Regioselectivity for Common Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2,4,6-Trinitro-5-(pyrrolidin-1-yl)benzene-1,3-diol | The strong activating effect of the three substituents is expected to lead to polysubstitution, with the nitro groups occupying all available activated positions (C2, C4, and C6). |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2,4,6-Trihalo-5-(pyrrolidin-1-yl)benzene-1,3-diol | Similar to nitration, the high reactivity of the ring is likely to result in tri-halogenation at the activated ortho and para positions. |

| Sulfonation | Fuming H₂SO₄ | This compound-2,4,6-trisulfonic acid | Sulfonation is also expected to occur at the highly activated C2, C4, and C6 positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex mixture or reaction at the hydroxyl groups | Friedel-Crafts reactions are often problematic with highly activated phenols and anilines. The Lewis acid catalyst can coordinate with the lone pairs of the oxygen and nitrogen atoms, deactivating the ring or leading to side reactions. Acylation may occur at the hydroxyl groups to form esters. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 2,4,6-Triformyl-5-(pyrrolidin-1-yl)benzene-1,3-diol | This reaction introduces formyl groups onto highly activated aromatic rings. ijpcbs.comcambridge.orgchemistrysteps.com Given the activation of the C2, C4, and C6 positions, triformylation is a plausible outcome. |

| Mannich Reaction | CH₂O, HNR₂ | Likely substitution at C2, C4, and C6 | This reaction introduces an aminomethyl group onto activated phenols. The high nucleophilicity of the C2, C4, and C6 positions makes them susceptible to this transformation. |

It is important to note that the steric hindrance between the bulky pyrrolidine group and the incoming electrophile might influence the substitution pattern, potentially favoring the less hindered positions. However, the powerful activating nature of the substituents is the dominant factor.

Stereochemical Control in Derivatization and Functional Group Interconversions

The derivatization of this compound can involve reactions at the pyrrolidine ring, the hydroxyl groups, or the aromatic ring. Stereochemical control becomes a critical consideration when these derivatizations lead to the formation of new stereocenters.

The existing pyrrolidine ring in this compound is achiral. However, reactions that introduce a substituent onto the pyrrolidine ring can create one or more stereocenters. For instance, the alkylation or acylation of the nitrogen atom would not introduce a stereocenter, but reactions at the carbon atoms of the pyrrolidine ring could.

If the pyrrolidine ring itself were chiral (e.g., derived from proline), it could exert stereochemical control over subsequent reactions. This is a common strategy in asymmetric synthesis, where a chiral auxiliary directs the stereochemical outcome of a reaction. acs.orgnih.govchemistryviews.org For example, a chiral pyrrolidine substituent could influence the facial selectivity of an electrophilic attack on the aromatic ring or direct the approach of a reagent to one of the hydroxyl groups.

Functional group interconversions of the hydroxyl groups, such as conversion to ethers or esters, would not typically introduce a stereocenter at the point of attachment to the aromatic ring. However, if the derivatizing agent itself is chiral, a pair of diastereomers could be formed.

In the context of electrophilic aromatic substitution, if a chiral electrophile is used, it could potentially lead to a diastereoselective reaction, with the existing substituents favoring the formation of one diastereomer over the other. However, achieving high levels of stereocontrol in such reactions without a directing group that is closer to the reaction center is often challenging.

Currently, there is a lack of specific research in the public domain detailing stereochemical control in the derivatization of this compound. However, the principles of asymmetric synthesis suggest that the introduction of a chiral element, either in the pyrrolidine ring or through the use of chiral reagents, would be a viable strategy for achieving stereoselective derivatization. nih.gov

Academic and Research Applications of 5 Pyrrolidin 1 Yl Benzene 1,3 Diol

Applications in Organic Synthesis and Reaction Methodology Development

In the realm of organic synthesis, the utility of a compound is often measured by its ability to serve as a versatile precursor or to participate directly in chemical transformations. 5-(Pyrrolidin-1-yl)benzene-1,3-diol is notable in both respects.

Organic building blocks are foundational molecules from which more complex chemical structures are assembled. This compound is classified as a heterocyclic building block, valued for its dual functional nature. The resorcinol (B1680541) moiety is a well-established precursor in the synthesis of a wide range of compounds, including pharmaceuticals and more complex macrocycles. jmchemsci.com The pyrrolidine (B122466) group, a common saturated heterocycle, is a key structural motif in numerous natural products and pharmacologically active compounds.

The strategic placement of these two groups within a single molecule allows for multi-directional synthesis. The hydroxyl groups can be functionalized through etherification or esterification, while the aromatic ring can undergo electrophilic substitution, directed by the activating hydroxyl and pyrrolidinyl groups. This makes it a valuable intermediate for creating libraries of substituted aromatic compounds for screening purposes.

Table 1: Potential Synthetic Transformations Using this compound as a Building Block

| Functional Group | Reaction Type | Potential Product Class |

| Hydroxyl Groups (-OH) | Etherification, Esterification, O-Alkylation | Aryl ethers, Aryl esters |

| Aromatic Ring (C-H) | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Substituted resorcinol derivatives |

| Pyrrolidine Nitrogen | N-Oxidation, Quarternization | N-oxides, Quaternary ammonium (B1175870) salts |

The development of novel ligands is a cornerstone of progress in metal-catalyzed reactions. Aminophenol-based structures have gained significant attention as versatile ligands capable of supporting a variety of transition metal complexes. These ligands are often "redox non-innocent," meaning they can actively participate in electron-transfer processes during a catalytic cycle, influencing the reactivity and mechanism.

This compound possesses key features that make it an attractive candidate for ligand development:

Multiple Coordination Sites: It offers a combination of a soft N-donor (from the pyrrolidine) and hard O-donors (from the hydroxyls), allowing it to bind to metal centers in various modes (e.g., monodentate, bidentate).

Electronic Tuning: The electron-donating nature of both the pyrrolidine and hydroxyl groups can increase the electron density at the metal center, potentially enhancing its catalytic activity in processes like reductive elimination or oxidative addition.

Potential for Redox Activity: Analogous to aminophenol ligands, the resorcinol ring could be oxidized, allowing the ligand to act as an electron reservoir and facilitate challenging catalytic steps.

While specific applications of this compound as a ligand are still an emerging area of research, its structural characteristics suggest high potential for use in fields such as C-H activation, cross-coupling reactions, and oxidation catalysis.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. The pyrrolidine scaffold is one of the most successful motifs in organocatalysis, famously exemplified by proline. It typically operates by forming nucleophilic enamines or iminium ions with carbonyl substrates.

The structure of this compound suggests it could be explored as a novel organocatalyst. The pyrrolidine nitrogen can serve as the catalytic center for enamine formation. Crucially, the two hydroxyl groups on the resorcinol ring can act as hydrogen-bond donors. This dual functionality could allow the molecule to:

Activate the Electrophile: Through hydrogen bonding, the hydroxyl groups could coordinate to the electrophilic partner in a reaction, pre-organizing the transition state.

Control Stereochemistry: The defined spatial arrangement of the hydrogen-bond donating sites relative to the catalytically active nitrogen could create a chiral environment, influencing the stereochemical outcome of the reaction.

This mode of action would be analogous to how the carboxylic acid in proline contributes to its catalytic efficacy. Further research could involve synthesizing chiral versions of this molecule to explore its potential in asymmetric catalysis.

Advanced Materials Science Research (Non-Polymeric)

Beyond synthesis, the unique electronic and structural properties of this compound make it a candidate for the development of advanced functional materials.

Fluorescent molecules are essential tools in chemical biology and materials science for sensing and imaging. The design of these molecules often relies on creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. This can lead to a phenomenon called intramolecular charge transfer (ICT), which often results in environmentally sensitive fluorescence.

This compound fits this design principle. The pyrrolidine group is a potent electron donor, while the electron-rich resorcinol ring acts as the π-system. The hydroxyl groups can further modulate the electronic properties. Such molecules are candidates for development as fluorescent probes that could detect changes in their local environment, such as polarity, viscosity, or the presence of specific analytes (e.g., metal ions) that could coordinate with the hydroxyl or amine groups. Research in this area would involve characterizing its key photophysical properties. nih.govresearchgate.net

Table 2: Key Photophysical Parameters for Characterizing a Fluorescent Probe

| Parameter | Description | Potential Application |

| Absorption Maximum (λ_abs) | Wavelength of light most efficiently absorbed by the molecule. | Determines the optimal excitation wavelength. |

| Emission Maximum (λ_em_) | Wavelength of light emitted after excitation. | Defines the color of the fluorescence. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima (λ_em_ - λ_abs_). | A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratio. |

| Quantum Yield (Φ_F_) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. | Higher quantum yield means a brighter probe. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Can be sensitive to environmental factors like quenchers or viscosity. |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The resorcinol motif is a classic and powerful building block in this field, most notably for its ability to form resorcin acs.orgarenes. These macrocycles can self-assemble through a network of hydrogen bonds into larger, capsule-like hexameric structures. acs.orgchemrxiv.org These capsules can encapsulate guest molecules and serve as nanoscale reaction flasks. acs.orgnih.gov

The 1,3-diol arrangement in this compound is precisely the pattern required for this type of hydrogen-bond-driven self-assembly. Research in this area would investigate how this molecule organizes in solution and in the solid state. The presence of the pyrrolidine substituent could introduce new features:

It could modify the stability or guest-binding properties of the resulting supramolecular assembly.

It could be used as a handle to attach the assembly to surfaces or other molecules.

The basic nitrogen could interact with acidic guests or serve as an internal catalytic site within the assembled structure.

Studies have shown that the specific orientation of hydroxyl groups on a resorcinol core can direct the formation of distinct supramolecular architectures, such as tubes or complex three-dimensional networks, through varied hydrogen-bonding motifs like O—H⋯S or N—H⋯O. researchgate.net The combination of hydrogen-bond donors (-OH) and an acceptor (-N) in this compound makes it a highly promising candidate for the rational design of novel, functional supramolecular materials.

Fundamental Contributions to Heterocyclic and Phenolic Chemistry

The study of this compound and its analogs offers profound insights into the interplay of electronic and steric effects within molecules that combine both heterocyclic and phenolic characteristics.

Insights into Structure-Reactivity Relationships in Pyrrolidine-Benzene-1,3-diol Systems

The structure of this compound is a confluence of two key functional groups that dictate its reactivity. The resorcinol moiety, with its two hydroxyl groups in a meta arrangement, is an electron-rich aromatic system. The hydroxyl groups are activating, electron-donating groups, which influence the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. uci.edu The pyrrolidine substituent, a five-membered nitrogen-containing heterocycle, further modulates the electronic properties of the aromatic ring. The nitrogen atom of the pyrrolidine ring, being a secondary amine, possesses a lone pair of electrons that can be donated to the benzene ring through resonance, further activating it. mdpi.comnih.gov This electron-donating nature enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to the pyrrolidine group.

The interplay between the hydroxyl and pyrrolidinyl substituents governs the regioselectivity of chemical reactions. The hydroxyl groups strongly direct electrophilic substitution to the positions ortho and para to them. In the case of resorcinol (benzene-1,3-diol), the most reactive positions for electrophilic substitution are at C2, C4, and C6. In this compound, the pyrrolidine group at C5 further influences this directing effect. The combined activating effects of the three substituents make the aromatic ring highly reactive towards electrophiles.

The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," introduces specific steric considerations. mdpi.comrsc.orgresearchgate.net This three-dimensional structure can influence the approach of reagents to the aromatic ring and the nitrogen atom, thereby affecting reaction rates and, in some cases, the stereochemical outcome of reactions.

| Feature | Influence on Reactivity |

| Resorcinol Moiety | Electron-rich aromatic system, activated towards electrophilic substitution. |

| Hydroxyl Groups | Strong ortho, para-directing and activating groups. |

| Pyrrolidine Ring | Electron-donating group, further activating the aromatic ring. The nitrogen atom is a site of basicity and nucleophilicity. mdpi.com |

| Pseudorotation | Introduces steric bulk and conformational complexity, potentially influencing reagent approach. rsc.orgresearchgate.net |

Table 1: Key Structural Features and Their Influence on Reactivity

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The unique electronic and steric properties of this compound make it a valuable substrate for exploring a variety of chemical transformations and their underlying mechanisms.

Electrophilic Aromatic Substitution: The high electron density of the benzene ring facilitates a range of electrophilic aromatic substitution reactions. These can include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. uci.edu The study of these reactions on this specific substrate can provide detailed insights into the regioselectivity governed by the combined directing effects of the hydroxyl and pyrrolidinyl groups. Theoretical studies on similar aminophenol systems using methods like Density Functional Theory (DFT) can help predict the most likely sites of electrophilic attack and elucidate the reaction pathways. masterorganicchemistry.com

Oxidation Reactions: The aminophenol-like structure of this compound makes it susceptible to oxidation. The oxidation of aminophenols can proceed through various mechanisms, often involving the formation of quinoneimine intermediates. mdpi.com The study of the oxidation of this compound can contribute to a better understanding of the redox chemistry of complex aminophenols and the stability of the resulting oxidized species.

Functionalization of the Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and arylation. mdpi.comnih.gov Furthermore, the α-carbons of the pyrrolidine ring can be functionalized through deprotonation followed by reaction with electrophiles. The presence of the dihydroxyphenyl group may influence the reactivity of the pyrrolidine ring through electronic effects.

| Reaction Type | Potential Products | Mechanistic Insights |

| Nitration | Nitro-substituted derivatives | Regioselectivity, influence of activating groups |